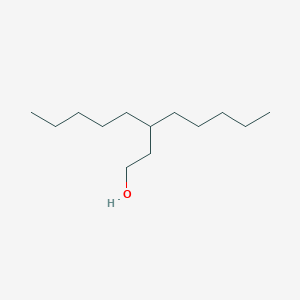

3-Pentyloctan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pentyloctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIVEULBLVCCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Pathways for 3 Pentyloctan 1 Ol

Asymmetric Synthesis of Chiral 3-Pentyloctan-1-ol Enantiomers

Achieving enantiopure this compound involves establishing the stereochemistry at the C3 position. This can be accomplished through various asymmetric synthesis techniques that control the formation of new chiral centers.

Enantioselective catalysis utilizes chiral catalysts to direct the formation of a specific enantiomer during a chemical reaction, particularly in carbon-carbon bond-forming steps. For this compound, this could involve the asymmetric addition of a pentyl nucleophile to a suitable carbonyl precursor or the asymmetric alkylation of an enolate.

One strategy involves the enantioselective addition of organometallic reagents, such as organozinc or organolithium compounds, to carbonyl compounds. For instance, the asymmetric addition of a pentyl Grignard or organozinc reagent to a functionalized octanal (B89490) derivative, catalyzed by a chiral ligand or Lewis acid, could establish the C3 stereocenter. Similarly, asymmetric allylation or crotylation reactions, as demonstrated in the synthesis of other chiral alcohols nsf.govorganic-chemistry.org, can create chiral homoallylic alcohols that can be further elaborated into the target molecule. For example, the enantioselective addition of a pentyl nucleophile to a precursor aldehyde like hexanal, followed by chain extension and functional group manipulation, could lead to the desired branched alcohol.

Table 1.1.1: Representative Enantioselective C-C Bond Formation Reactions for Chiral Alcohol Synthesis

| Reaction Type | Catalyst/Reagent System | Substrate Example | Product Type | Typical Yield | Typical ee | Reference |

| Asymmetric Allylation | Chiral Lewis Acid / Allylstannane/Zinc | Unsaturated Ketone/Aldehyde | Epoxy Alcohol | High | >90% | nih.gov |

| Asymmetric Crotylation | Chiral Borane Reagent (e.g., Brown's reagent) | Ynal | Homoallylic Alcohol | ~81% | ~91% | nsf.gov |

| Asymmetric Addition to Aldehyde | Cr Catalyst / Allyl Silane | Aldehyde | Secondary Alcohol | Variable | High | organic-chemistry.org |

| Asymmetric Grignard Addition | Chiral Ligand / Mg or Zn Organometallic | Aldehyde/Ketone | Branched Alcohol | Variable | Variable | google.com |

Chiral auxiliaries are covalently attached to a substrate to induce diastereoselectivity in subsequent reactions. After the desired stereochemistry is established, the auxiliary is cleaved. This method is highly effective for controlling stereochemistry in C-C bond formation.

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, such as a carboxylic acid or an alcohol derivative, that forms part of the final carbon skeleton. For instance, a propionate (B1217596) derivative functionalized with an Evans oxazolidinone auxiliary could undergo diastereoselective alkylation with a pentyl halide. Subsequent transformations, including chain extension to form the octanol (B41247) backbone and cleavage of the auxiliary, would yield the enantiomerically enriched this compound. The choice of auxiliary and reaction conditions significantly influences the diastereoselectivity achieved.

Table 1.1.2: General Outcomes of Chiral Auxiliary-Mediated Alkylations

| Chiral Auxiliary Type | Reaction Type | Substrate Example (Auxiliary Attached) | Alkylating Agent | Diastereoselectivity (dr) | Typical Yield |

| Evans Oxazolidinone | Diastereoselective Alkylation | N-Acyl Oxazolidinone | Alkyl Halide | Up to 96:4 | 48-76% |

| Oppolzer Sultam | Diastereoselective Alkylation | N-Acyl Sultam | Alkyl Halide | High | Variable |

Biocatalysis, employing enzymes, offers a powerful and environmentally friendly route to enantiopure compounds. For this compound, biocatalytic strategies can include the kinetic resolution of a racemic mixture or the asymmetric synthesis from prochiral precursors.

Kinetic Resolution: Racemic this compound can be synthesized via non-stereoselective methods and then resolved using enzymes, particularly lipases. Lipases, such as those from Candida antarctica (e.g., Lipase AY or Novozym 435), can selectively catalyze the acylation (e.g., with vinyl acetate) or hydrolysis of one enantiomer of the alcohol, leaving the other enantiomer unreacted. This differential reaction rate allows for the separation of the resolved enantiomer from the esterified enantiomer. For example, lipase-catalyzed esterification of racemic alcohols has been shown to provide high enantioselectivities researchgate.netorganic-chemistry.org.

Asymmetric Reduction: Alternatively, enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can be employed for the enantioselective reduction of a ketone precursor to the desired chiral alcohol. If a suitable prochiral ketone precursor, such as a 3-oxo-alkyl derivative that can be converted to the this compound structure, were available, its reduction by an appropriately selected KRED could yield the enantiopure alcohol with high enantiomeric excess (ee) mdpi.com.

Table 1.1.3: Biocatalytic Methods for Enantiopure Alcohol Synthesis

| Enzyme Type | Reaction Type | Substrate Example | Product Type | Typical Yield | Typical ee | Reference |

| Lipase (e.g., CAL-A) | Kinetic Resolution (Acylation/Hydrolysis) | Racemic Alcohol/Ester | Enantiopure Alcohol | Variable | >98% | researchgate.netorganic-chemistry.org |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Prochiral Ketone | Chiral Alcohol | High | >98% | mdpi.com |

| Alcohol Dehydrogenase | Asymmetric Ketone Reduction | Prochiral Ketone | Chiral Alcohol | High | High | mdpi.com |

| Baker's Yeast | Diastereoselective Reduction | Aldehyde | Chiral Alcohol | High | High | cnr.it |

Novel Retrosynthetic Strategies for this compound

Retrosynthetic analysis is a strategic approach to designing synthetic routes by working backward from the target molecule to simpler, readily available starting materials. Novel strategies often focus on efficiency, atom economy, and minimizing steps.

For this compound, a convergent strategy could involve disconnecting the molecule into two or more principal fragments. Potential disconnections include:

Disconnection at the C3-C4 bond: This would involve coupling a pentyl synthon (e.g., pentylmagnesium bromide or pentylzinc halide) with a C1-C3-C4-C10 fragment that possesses an electrophilic center at C3 and the precursor to the primary alcohol at C1.

Disconnection at the C3-pentyl bond: This would involve coupling a pentyl unit (e.g., pentylboronic acid or pentyl halide) with a C1-C8 fragment functionalized at C3 with a suitable leaving group or reactive site, and incorporating the primary alcohol at C1.

Disconnection at the C2-C3 bond: This would involve joining a C1-C2 fragment (e.g., a protected 2-haloethanol) with a C3-C10 fragment that already contains the pentyl substituent at C3.

These fragments can be coupled using various carbon-carbon bond-forming reactions, such as Grignard additions, Wittig reactions, or transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Kumada couplings) rsc.orgnih.govnih.govnih.gov. The choice of disconnection and coupling strategy depends on the availability of starting materials and the efficiency of the chosen bond-forming reaction.

Table 1.2.1: Examples of Convergent Synthesis Strategies for Branched Alcohols

| Strategy Type | Key Coupling Reaction | Fragment Types | Product Class | Typical Yields (Key Step) |

| Grignard Addition | Organometallic + Carbonyl | Pentyl Grignard + C1-C8 Aldehyde/Ketone | Branched Alcohol | Variable |

| Cross-Coupling (Suzuki) | Organoboron + Alkyl Halide | Pentylboronic Acid + C1-C8 Halide (functionalized) | Branched Alkane/Alcohol | Variable |

| Fragment Coupling | Various C-C bond formations | Synthesized fragments | Complex Molecules | 50-99% (for specific steps) |

Tandem reactions, also known as cascade or domino reactions, involve performing multiple synthetic transformations sequentially in a single reaction vessel without isolating intermediates. This approach significantly enhances efficiency by reducing reaction times, solvent usage, and purification steps.

For the synthesis of this compound, tandem sequences could be designed to build the carbon skeleton and introduce the primary alcohol functionality in a streamlined manner. For instance, a sequence might begin with an alkene functionalization reaction, followed by a carbon-carbon bond formation, and conclude with a reduction step to yield the primary alcohol. Examples include tandem hydroformylation followed by reduction rsc.org, or an asymmetric addition reaction followed by an intramolecular cyclization or functionalization nih.govbeilstein-journals.org. A hypothetical tandem synthesis could involve the sequential addition of a pentyl nucleophile to an aldehyde, followed by an intramolecular cyclization and subsequent ring-opening or reduction to form the branched alcohol.

Mechanistic Investigations of Chemical Transformations Involving 3 Pentyloctan 1 Ol

Elucidation of Reaction Mechanisms for 3-Pentyloctan-1-ol Derivatization

The derivatization of this compound, a primary alcohol, is expected to follow well-understood reaction mechanisms, including oxidation, esterification, etherification, and elimination reactions.

Kinetic and Thermodynamic Studies of Oxidation Reactions of this compound

The oxidation of primary alcohols such as this compound can yield aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. Kinetic and thermodynamic parameters for the oxidation of analogous alcohols, such as pentanols, provide insights into the expected reactivity of this compound. For instance, studies on the gas-phase oxidation of pentanol (B124592) isomers initiated by radicals like hydroxyl (•OH) have determined reaction rate constants and their temperature dependence. researchgate.net

Theoretical studies on the oxidation of pentanols have shown that hydrogen atom abstraction from the α-carbon (the carbon bearing the hydroxyl group) is a favorable pathway. researchgate.net For this compound, this would lead to the formation of a primary radical, which can then be further oxidized. The bulky pentyl group at the 3-position might sterically hinder the approach of the oxidant to some extent, potentially influencing the reaction rate compared to linear alcohols.

Table 1: Representative Kinetic Data for the Reaction of Pentanol Isomers with •OH Radicals

| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (A × 10⁻¹² exp(Ea/RT)) |

| 1-Pentanol | 8.5 x 10⁻¹² | (6.7 ± 3.8) exp((132 ± 176)/T) |

| 2-Pentanol | 1.1 x 10⁻¹¹ | (5.2 ± 1.8) exp((218 ± 116)/T) |

| 3-Pentanol | 1.2 x 10⁻¹¹ | (5.8 ± 2.3) exp((164 ± 118)/T) |

Note: Data is for pentanol isomers and serves as an approximation for the reactivity of a larger alcohol like this compound. Source: researchgate.net

Mechanistic Pathways of Esterification and Etherification of this compound

Esterification: The formation of esters from this compound would typically proceed via Fischer esterification, involving the reaction with a carboxylic acid in the presence of an acid catalyst. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of the alcohol. The steric hindrance from the branched alkyl chain in this compound might slow the reaction rate compared to less hindered primary alcohols.

Etherification: Ether synthesis from this compound can be achieved through various methods. Acid-catalyzed dehydration of this compound would likely lead to the formation of a symmetric ether, di(3-pentyloctyl) ether, via an SN2 mechanism where one molecule of the alcohol acts as the nucleophile and another, after protonation, as the electrophile. missouri.edu The Williamson ether synthesis, reacting the corresponding alkoxide of this compound with an alkyl halide, would also follow an SN2 pathway.

Stereochemical Outcomes and Mechanism of Elimination Reactions from this compound

Elimination reactions of this compound, typically requiring conversion of the hydroxyl group into a better leaving group (e.g., a tosylate), would lead to the formation of alkenes. The mechanism of elimination can be either E1 or E2, depending on the reaction conditions.

For a primary substrate like this compound, the E2 mechanism is generally favored, especially with a strong, sterically hindered base. masterorganicchemistry.com The stereochemical outcome of E2 reactions is dictated by the requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.org This can lead to the formation of a specific stereoisomer of the resulting alkene.

Studies on the elimination reactions of related secondary hexyl tosylates have shown that the stereochemistry can be influenced by the base, solvent, and the presence of ion-pairing. researchgate.net For example, the proportion of syn versus anti elimination can change with the cation of the base used. researchgate.net While this compound is a primary alcohol, the principles of stereochemical control in elimination reactions would still apply to its derivatives.

Table 2: Influence of Base Cation on Stereochemistry of Elimination of 3-Hexyl Tosylate

| Base | % syn → trans Elimination |

| Potassium tert-butoxide | 20.3 |

| Sodium tert-butoxide | 28.4 |

Note: This data for a secondary hexyl derivative illustrates the potential for stereochemical control in elimination reactions of long-chain alkyl derivatives. Source: researchgate.net

Role of this compound as a Ligand or Solvating Agent in Catalytic Cycles

Alcohols can act as ligands for metal centers in catalytic complexes or as solvating agents that influence the catalytic cycle. The hydroxyl group of this compound can coordinate to a metal center, potentially influencing the catalyst's electronic properties and steric environment. The long, branched alkyl chain would impart significant steric bulk, which could be advantageous in certain catalytic applications by promoting the formation of specific isomers or preventing catalyst deactivation.

In reactions such as the Guerbet reaction, which converts alcohols to longer-chain branched alcohols, the alcohol substrate itself can interact with the metal catalyst. researchgate.netbris.ac.uk While specific studies involving this compound as a ligand are lacking, research on various metal complexes with alcohol or alkoxide ligands demonstrates their importance in catalysis. nih.gov The large, non-polar alkyl chain of this compound would also make it a non-polar solvent, which could influence reaction rates and selectivities in catalytic processes.

Photochemical and Radiolytic Degradation Mechanisms of this compound

The degradation of this compound through photochemical or radiolytic processes would likely be initiated by the cleavage of C-H or C-C bonds. The hydroxyl group is a primary site for radical attack. In atmospheric chemistry, the reaction with hydroxyl radicals is a key degradation pathway for volatile organic compounds, including alcohols. researchgate.net The mechanism would involve hydrogen abstraction, leading to the formation of alkyl radicals that can then react with oxygen to form peroxy radicals, initiating a cascade of reactions. The presence of a tertiary carbon at the 3-position provides a site for the formation of a relatively stable tertiary radical, which could be a significant pathway in its degradation.

Computational Chemistry Approaches to Reaction Mechanism Prediction for this compound

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms. researchgate.netresearchgate.net While no specific computational studies on this compound were identified, such methods could be applied to investigate the various transformations of this molecule.

For example, DFT calculations could be used to:

Model the transition states for oxidation, esterification, and elimination reactions to predict the most favorable pathways and determine activation energies.

Investigate the binding of this compound as a ligand to a metal catalyst and model the subsequent steps in a catalytic cycle.

Calculate the bond dissociation energies to predict the most likely fragmentation pathways in photochemical or radiolytic degradation.

Computational studies on smaller alcohols have successfully predicted reaction rates and mechanisms that are in good agreement with experimental data, demonstrating the potential of these methods for understanding the chemistry of more complex alcohols like this compound. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Structural and Conformational Elucidation of 3 Pentyloctan 1 Ol

Advanced Mass Spectrometry (MS) Techniques for Structural Analysis

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS) of 3-Pentyloctan-1-ol

Mass spectrometry, especially tandem mass spectrometry (MS/MS), is a cornerstone for elucidating the structure of organic molecules by analyzing their fragmentation patterns. For alcohols, characteristic fragmentation pathways include the loss of water (M-18) and alpha-cleavage, where a C-C bond adjacent to the hydroxyl group breaks, leading to resonance-stabilized cations libretexts.orgcreative-proteomics.comtutorchase.comlibretexts.org. In branched alcohols like this compound, fragmentation can also occur at the branching points, often accompanied by rearrangements, which can lead to more complex spectra whitman.edu.

When this compound is subjected to MS/MS, the molecular ion (or a protonated adduct) fragments into smaller ions. The primary alcohol nature suggests potential fragmentation leading to a CH₂OH⁺ fragment at m/z 31, a common marker for primary alcohols whitman.edusavemyexams.com. Alpha-cleavage could yield fragments related to the loss of the pentyl group or the remaining octyl chain fragment. Beta-cleavage, breaking the C-C bond beta to the hydroxyl group, is also a significant fragmentation route for alcohols libretexts.orgcreative-proteomics.com. The presence of the pentyl branch at the C3 position introduces additional possibilities for fragmentation, potentially yielding characteristic ions related to the cleavage of this branch. For instance, loss of the pentyl radical (C₅H₁₁) or fragments derived from it could be observed. The exact fragmentation pathways are highly dependent on the ionization method and collision energy used in MS/MS experiments.

| Fragment Type | Potential m/z Value (approx.) | Description |

| Molecular Ion | 200.36 | Parent ion of this compound. Often weak or absent in alcohols. |

| Loss of Water (M-18) | 182.36 | Resulting from dehydration of the molecular ion. |

| Alpha-cleavage | ~171.36 (loss of CH₃) | Cleavage of the C-C bond adjacent to the hydroxyl group, potentially leading to a C₁₂H₂₅O⁺ ion. |

| Alpha-cleavage | ~143.36 (loss of C₂H₅) | Loss of an ethyl group from the chain. |

| Beta-cleavage | ~157.36 (loss of C₂H₅) | Cleavage of the C-C bond beta to the hydroxyl group. |

| CH₂OH⁺ fragment | 31 | Characteristic fragment for primary alcohols. |

| Pentyl fragment | 73 | Loss of the pentyl group (C₅H₁₁) from the branched position, or fragments derived from it. |

| Octyl chain fragment | Varies | Fragments resulting from cleavage of the main octyl chain, influenced by the pentyl branch. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge as they drift through an electric field in a buffer gas nih.govindiana.edugre.ac.ukacs.org. This method is particularly valuable for differentiating conformers of a molecule, as different spatial arrangements can lead to distinct drift times and collision cross-sections (CCS).

For this compound, which has a flexible alkyl chain and a chiral center, various conformers can exist in solution and persist into the gas phase upon ionization. IMS-MS can resolve these conformers by measuring their differential drift times. The branching at the third carbon and the length of the alkyl chains contribute to the molecule's flexibility, allowing for a range of conformations from more compact to extended structures. By analyzing the IMS-MS data, researchers can gain insights into the conformational landscape of this compound, identifying distinct conformers and potentially correlating them with specific structural arrangements. Studies on other molecules, including proteins, have demonstrated the ability of IMS-MS to resolve subtle conformational differences nih.govindiana.eduacs.org.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are spectroscopic techniques that probe the vibrational modes of chiral molecules and are highly sensitive to their three-dimensional structure and absolute configuration nih.govresearchgate.netresearchgate.netrsc.orghindsinstruments.comru.nlrsc.orgnih.govspectroscopyasia.comnih.govscirp.orgresearchgate.net. Since this compound possesses a chiral center, these techniques are ideal for its stereochemical characterization.

VCD measures the differential absorption of left and right circularly polarized infrared light by vibrating molecules, while ROA measures the differential scattering of circularly polarized light. Enantiomers of a chiral molecule exhibit VCD and ROA spectra that are mirror images of each other, allowing for their differentiation and the determination of absolute configuration researchgate.nethindsinstruments.comspectroscopyasia.com.

Experimental and Theoretical VCD/ROA for Absolute Configuration Determination of Chiral this compound

The determination of the absolute configuration of this compound would typically involve acquiring its experimental VCD or ROA spectrum and comparing it with spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory - DFT) for each possible enantiomer nih.govresearchgate.netresearchgate.netrsc.orgnih.govspectroscopyasia.comnih.govscirp.orgalmacgroup.com.

The process involves:

Conformational Search: Identifying the low-energy conformers of this compound using computational methods.

VCD/ROA Calculation: Calculating the theoretical VCD/ROA spectra for each conformer of both (R) and (S) enantiomers.

Spectral Matching: Comparing the calculated spectra (often Boltzmann-weighted averages of conformer spectra) with the experimentally measured VCD/ROA spectrum. The enantiomer whose calculated spectrum best matches the experimental data is assigned as the absolute configuration.

The flexibility of the alkyl chains in this compound means that multiple conformers might be present in solution, and their relative populations can influence the observed VCD/ROA spectra. Therefore, accurate conformational analysis is crucial for reliable absolute configuration assignment researchgate.netrsc.orgresearchgate.net.

X-ray Crystallography and Electron Diffraction of this compound Derivatives for Structural Insight

X-ray crystallography and electron diffraction are powerful techniques for determining the precise three-dimensional structure of molecules in the solid state. While direct crystallization of this compound might be challenging if it is a liquid or low-melting solid at room temperature, its derivatives could potentially be crystallized to obtain structural information chinesechemsoc.orgaps.orgnih.govscilit.comresearchgate.net.

X-ray crystallography involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be analyzed to determine the arrangement of atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and molecular conformation. For long-chain alcohols, X-ray diffraction studies can reveal packing arrangements and the influence of chain length and branching on crystal structure scilit.comacs.orgrsc.org.

Electron diffraction, often used for thin films or microcrystalline samples, can also provide structural data. While less common for routine small molecule analysis compared to X-ray diffraction, it can be complementary, especially for materials that are difficult to grow large single crystals from.

Compound Name Table

| Common Name | IUPAC Name |

| This compound | This compound |

Theoretical and Computational Chemistry Studies on 3 Pentyloctan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties and potential reactivity of a molecule. These methods are based on solving the Schrödinger equation, either approximately or exactly, to obtain wave functions and energies.

Density Functional Theory (DFT) for Molecular Orbital Analysis of 3-Pentyloctan-1-ol

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of a system based on its electron density distribution scispace.comijpsat.org. For this compound, DFT calculations would be employed to determine key electronic properties.

Molecular Orbital Analysis: DFT can accurately predict the energies and spatial distribution of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's electronic excitation potential and chemical reactivity scielo.org.mx. For this compound, the HOMO would likely be localized on the oxygen atom of the hydroxyl group, reflecting its lone pairs, while the LUMO would be delocalized across the alkyl chain.

Reactivity Descriptors: DFT enables the calculation of various reactivity descriptors, such as atomic charges, electrostatic potentials, Fukui functions, and electrophilicity/nucleophilicity indices. These descriptors help in predicting sites of electrophilic or nucleophilic attack and understanding the molecule's behavior in chemical reactions. For instance, the hydroxyl group's oxygen atom is expected to be nucleophilic due to its lone pairs and partial negative charge, while the hydrogen atom of the hydroxyl group would be electrophilic.

Ab Initio Calculations of Energetic Profiles for this compound Intermediates

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, CCSD), offer a more rigorous approach to solving the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical constants arxiv.org. These methods are computationally more demanding but can provide highly accurate results.

Energetic Profiles: For a molecule like this compound, ab initio calculations could be used to determine the precise energies of various conformations, transition states, and potential reaction intermediates. If this compound were to undergo unimolecular decomposition or participate in specific reactions, ab initio methods would be ideal for calculating the activation energies and reaction enthalpies associated with these processes. For example, calculations of C-H or C-O bond dissociation energies could elucidate potential fragmentation pathways.

Intermediate Stability: If specific reaction pathways were hypothesized for this compound, ab initio calculations would be employed to optimize the geometries of any proposed intermediates and transition states, followed by energy calculations to establish their relative stabilities and barriers for interconversion. However, without specific reaction studies involving this compound, detailed energetic profiles of intermediates are speculative. General ab initio studies on alcohols often focus on hydrogen bonding or proton transfer, where energy differences between conformers or protonated/deprotonated states are calculated.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of organic molecules like this compound means they can exist in multiple spatial arrangements, known as conformers. Understanding these conformations is crucial for predicting their physical and chemical properties.

Molecular Mechanics and Molecular Dynamics Simulations of this compound Conformations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules ucsb.eduuci.edunih.govarxiv.orgnih.gov. These methods use classical physics principles and force fields, which are parameterized sets of functions describing the potential energy of a system based on atomic positions.

Conformational Search: MM methods are particularly efficient for performing extensive conformational searches. By systematically or randomly rotating rotatable bonds in this compound, a large number of possible conformers can be generated. Each generated conformer is then typically minimized to find its local energy minimum ucsb.eduuci.edu. This process allows for the identification of the most stable conformers and provides an energy ranking. For this compound, the numerous rotatable bonds along the octyl and pentyl chains, as well as around the C-O bond, would lead to a complex set of possible conformers.

Molecular Dynamics: MD simulations extend conformational analysis by simulating the time evolution of the molecular system. By integrating Newton's equations of motion, MD can capture the dynamic transitions between conformers and provide information about their populations and interconversion rates at a given temperature nih.govarxiv.org. This allows for the study of how thermal energy drives the molecule through its potential energy surface.

Statistical Thermodynamical Analysis of Conformational Ensembles

Once a set of low-energy conformers is identified through MM or MD simulations, statistical thermodynamics can be applied to analyze the conformational ensemble nih.gov.

Conformer Populations: The relative populations of different conformers at a given temperature are determined by their free energies, according to the Boltzmann distribution. Statistical thermodynamic analysis allows for the calculation of these populations, providing a more complete picture than just identifying the lowest energy conformer uci.edu. For this compound, this would reveal which spatial arrangements are most likely to be observed under specific conditions.

Thermodynamic Properties: This analysis can also yield thermodynamic quantities such as the entropy and enthalpy differences between conformers, contributing to a deeper understanding of the molecule's behavior. For example, if several conformers are close in energy, the entropic contribution might significantly influence their relative populations.

Solvation Effects and Intermolecular Interactions of this compound

The behavior of this compound in solution is heavily influenced by solvation effects and intermolecular interactions with the solvent molecules wikipedia.orgmdpi.comlibretexts.orglibretexts.org.

Solvation Models: Computational methods can model solvation using implicit or explicit solvent approaches. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, while explicit models involve simulating individual solvent molecules interacting with the solute wikipedia.orgmdpi.com. These methods can predict how solvation affects the molecule's conformation, electronic properties, and reactivity.

Intermolecular Interactions: For this compound, key intermolecular interactions would include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming interactions with polar solvent molecules (e.g., water, alcohols) or other this compound molecules. These interactions significantly influence solubility and aggregation behavior.

Thermodynamics of Solution: Solvation free energies can be calculated, providing insight into the molecule's solubility and partitioning behavior between different phases. This is critical for understanding its behavior in mixtures and biological systems.

While specific studies on the solvation of this compound are not detailed in the search results, general principles indicate that its relatively long hydrocarbon chain would favor interactions with less polar solvents, while the hydroxyl group would promote solubility in more polar solvents through hydrogen bonding.

Ecological and Biochemical Roles of 3 Pentyloctan 1 Ol Non Human Focused

Biosynthetic Pathways and Enzymology in Non-Mammalian Organisms

The biosynthesis of branched-chain fatty alcohols, such as 3-Pentyloctan-1-ol, typically involves complex enzymatic machinery that begins with primary metabolism and extends through specialized pathways. These pathways are conserved across various non-mammalian organisms, with specific enzymes dictating the final structure and chain length of the alcohol.

Identification of Enzymes Involved in this compound Formation in Plants/Insects/Microbes

The synthesis of branched-chain fatty alcohols generally originates from branched-chain amino acids, such as valine, leucine, and isoleucine. These amino acids can serve as starter units for fatty acid synthesis.

Fatty Acid Synthase (FAS): This multi-enzyme complex is central to de novo fatty acid synthesis. In organisms that produce branched-chain fatty acids, FAS can utilize starter units derived from branched-chain amino acids (e.g., isobutyryl-CoA from valine, isovaleryl-CoA from leucine) to initiate the synthesis of branched-chain fatty acids. nih.govresearchgate.net

Fatty Acid Elongases (FAE) / Very-Long-Chain Fatty Acid Elongases (ELOVL): These enzyme systems extend the carbon chain of existing fatty acids. In the context of branched-chain fatty alcohols, elongases can act on branched-chain fatty acyl-CoAs, increasing their chain length. researchgate.netnih.gov For example, ELOVL3 has been implicated in the elongation of branched acyl-CoAs in mammals. researchgate.net

Fatty Acyl-CoA Reductases (FAR) and Carboxylic Acid Reductases (CAR): These enzymes are critical for converting fatty acyl-CoA or free fatty acids into their corresponding fatty alcohols. nih.govagriculturejournals.cz The specificity of these reductases regarding chain length and the presence of branching is a key determinant in the final alcohol product. In insects, FARs are particularly important for the biosynthesis of fatty alcohol-based pheromones. nih.govresearchgate.netnih.gov

Other Enzymes: Various desaturases, oxidases, and acetyltransferases can also modify fatty acid and fatty alcohol structures. nih.govresearchgate.net

Table 1: Key Enzymes in Branched-Chain Fatty Alcohol Biosynthesis

| Enzyme Class | General Function | Organisms Involved | Relevant to this compound? |

| Fatty Acid Synthase (FAS) | Synthesizes fatty acids using starter units (e.g., acetyl-CoA, branched-chain acyl-CoAs) and malonyl-CoA. | Plants, Insects, Microbes | Yes (for precursor synthesis) |

| Fatty Acid Elongases (FAE/ELOVL) | Extends the carbon chain length of fatty acids. | Plants, Insects, Microbes | Yes (for chain extension) |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA to fatty alcohols. | Insects, Microbes | Yes (final reduction step) |

| Carboxylic Acid Reductase (CAR) | Reduces free fatty acids to fatty alcohols. | Microbes | Yes (alternative final step) |

| Alcohol Dehydrogenase/Oxidase | Can oxidize fatty alcohols to aldehydes or fatty acids; may be involved in interconversions. | Plants, Insects, Microbes | Potentially involved in metabolism |

Genetic Engineering Approaches to Manipulate this compound Biosynthesis in Model Organisms

Genetic engineering offers pathways to manipulate the production of specific fatty alcohols in model organisms like Escherichia coli or Saccharomyces cerevisiae. This typically involves heterologous expression of genes encoding key biosynthetic enzymes.

Expression of FAR Genes: Introducing genes encoding specific fatty acyl-CoA reductases (FARs) from organisms known to produce branched-chain fatty alcohols can enable microbial hosts to synthesize these compounds. nih.govnih.govgoogle.com For instance, studies have engineered Yarrowia lipolytica and E. coli to produce various chain-length fatty alcohols by expressing specific FAR genes. nih.govnih.govgoogle.com

Engineering Precursor Pathways: To produce a specific branched-chain alcohol like this compound, it may be necessary to engineer the host's endogenous fatty acid synthesis pathways to produce the required branched-chain precursors. This could involve modifying starter units for FAS or introducing specific elongases that favor branched-chain substrates. nih.govresearchgate.net

Pathway Optimization: Optimizing gene expression, cofactor availability, and metabolic flux through the engineered pathways is crucial for achieving high yields of the target compound. nih.govnih.govgoogle.com

Table 2: Genetic Engineering Strategies for Fatty Alcohol Production

| Strategy | Target Organism(s) | Key Enzymes/Genes Involved | Potential for this compound |

| Heterologous Expression of FAR Genes | E. coli, S. cerevisiae, Y. lipolytica | Specific FAR genes from insects or other organisms. | Yes, if a branched-chain-specific FAR is identified. |

| Metabolic Engineering of Precursor Pathways | E. coli, S. cerevisiae | Genes for branched-chain amino acid catabolism, modified FAS, or specific elongases. | Yes, to supply branched precursors. |

| Co-expression of Multiple Enzymes | E. coli, S. cerevisiae | FARs, potentially elongases, and enzymes for precursor supply. | Yes, for a complete pathway. |

Role in Chemical Ecology and Interspecies Communication (Non-Mammalian)

Volatile organic compounds (VOCs), including fatty alcohols, play significant roles in the chemical ecology of many non-mammalian organisms, mediating communication and ecological interactions.

Investigation of this compound as a Component of Insect Pheromone Blends

Fatty alcohols and their derivatives are well-established components of insect pheromones, crucial for mating and other social behaviors. nih.govresearchgate.netnih.gov While many insect pheromones are linear, branched-chain structures are also known.

Pheromone Biosynthesis: In insects, fatty alcohols are often synthesized from fatty acyl-CoA precursors via fatty acyl-CoA reductases (FARs). nih.govresearchgate.netnih.gov These alcohols can then be further modified, for example, into aldehydes or acetates, which are common pheromone components. nih.gov

Branched-Chain Pheromones: While specific data for this compound as an insect pheromone is not readily available, the presence of branched-chain fatty alcohols and their derivatives in insect communication suggests that such structures can be recognized and utilized as signaling molecules. nih.govresearchgate.net The specificity of insect olfactory receptors and biosynthetic enzymes is key to recognizing particular pheromone structures.

Analytical Methods: Identifying pheromone components typically involves gas chromatography-mass spectrometry (GC-MS) coupled with electroantennography (EAG) to detect biologically active compounds. researchgate.net

Table 3: General Roles of Fatty Alcohols in Insect Communication

| Compound Class | Role in Insect Communication | Examples of Biosynthetic Enzymes | Relevance to this compound |

| Fatty Alcohols | Direct signaling molecules, precursors to pheromone aldehydes or acetates. | FARs, CARs | Potential signaling molecule. |

| Branched-Chain Alcohols | Can act as species-specific signals, influencing mate attraction or aggregation. | Specific FARs, FAS | Possible role in signaling. |

Analysis of this compound as a Volatile Metabolite in Plant-Microbe Interactions

Volatile organic compounds (VOCs) released by plants and microbes are vital for mediating their interactions in the environment. Fatty alcohols can function as such VOCs.

Plant Volatiles: Plants produce a diverse array of VOCs, including fatty alcohols, which are often derived from cuticular waxes or other metabolic processes. These compounds can influence plant-microbe interactions, such as attracting beneficial microbes or deterring pathogens. nih.govagriculturejournals.czusp.br

Microbial Volatiles: Microbes also release VOCs that can impact plant physiology, growth, and defense mechanisms. usp.br While specific roles for this compound in these interactions are not documented, branched-chain alcohols could potentially act as signaling molecules or influence the microbial community structure.

Analytical Techniques: The identification and quantification of VOCs in plant-microbe systems are typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) and proton-transfer-reaction mass spectrometry (PTR-MS). usp.br

Biodegradation Pathways in Environmental Systems (Mechanistic)

In environmental systems, the breakdown of organic compounds like fatty alcohols is primarily mediated by microbial communities. Understanding these degradation pathways is crucial for assessing the environmental fate and persistence of such substances.

Oxidation to Aldehydes and Acids: Fatty alcohols are generally catabolized by microorganisms through a series of oxidation steps. Initially, the primary alcohol group is oxidized to an aldehyde, and subsequently to a carboxylic acid. Enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases are involved in these transformations. nih.govagriculturejournals.cz For example, fatty alcohol oxidase (FAO) can convert fatty alcohols to aldehydes. nih.gov

β-Oxidation: The resulting fatty acids are then typically degraded via the β-oxidation pathway, a cyclical process that shortens the fatty acid chain by two carbons at a time, yielding acetyl-CoA. This acetyl-CoA can then enter central metabolic pathways for energy production. nih.govagriculturejournals.cz

Enzymatic Machinery: Microorganisms possess a range of enzymes, including oxidoreductases and hydrolases, that facilitate the breakdown of diverse organic molecules. mdpi.comagriscigroup.usresearchgate.netnih.gov The presence of branching in the carbon chain, as in this compound, might influence the specific enzymes utilized or the rate of degradation compared to linear fatty alcohols. agriculturejournals.cz

Table 4: General Microbial Degradation Pathways for Fatty Alcohols

| Step | Process | Key Enzyme Classes Involved | Product | Environmental Significance |

| 1 | Oxidation of Alcohol | Alcohol Dehydrogenase, Fatty Alcohol Oxidase (FAO) | Aldehyde | Converts the alcohol functional group to a more reactive aldehyde. |

| 2 | Oxidation of Aldehyde to Carboxylic Acid | Aldehyde Dehydrogenase | Carboxylic Acid (Fatty Acid) | Prepares the molecule for further catabolism via fatty acid degradation pathways. |

| 3 | β-Oxidation of Fatty Acid | β-Oxidation enzymes (e.g., Acyl-CoA Dehydrogenase, etc.) | Acetyl-CoA | Breaks down the carbon chain into units that can enter the citric acid cycle for energy production. |

| 4 | Further Catabolism of Acetyl-CoA | Citric Acid Cycle Enzymes | CO₂, H₂O, ATP | Complete mineralization of the carbon backbone. |

Bioaccumulation and Biotransformation in Aquatic and Terrestrial Ecosystems (Mechanistic)

The potential for bioaccumulation and biotransformation of this compound in environmental systems is influenced by its physicochemical properties, such as its lipophilicity. While specific experimental data for this compound's bioaccumulation factor (BCF) or octanol-water partition coefficient (Kow) are not provided in the search results, its structure as a C13 alcohol suggests it would be moderately lipophilic.

Mechanisms of Bioaccumulation: Bioaccumulation occurs when an organism absorbs a substance at a rate greater than that at which the substance is lost by catabolism and excretion. For lipophilic compounds, bioaccumulation is often predicted by their Kow value. A higher Kow generally indicates a greater tendency to partition into fatty tissues. If this compound exhibits a sufficiently high Kow, it could potentially accumulate in the lipid-rich tissues of aquatic organisms (e.g., fish, invertebrates) and terrestrial organisms (e.g., soil invertebrates, plant roots). The process involves uptake from water or soil, transport within the organism, and storage in lipid compartments.

Mechanisms of Biotransformation: Biotransformation refers to the metabolic alteration of a compound by living organisms. In environmental contexts, this is primarily carried out by microorganisms and, to a lesser extent, by plants and animals. For this compound, biotransformation mechanisms would largely mirror those described in microbial degradation (Section 5.3). Organisms may possess enzymatic systems to oxidize the alcohol group, followed by beta-oxidation of the resulting fatty acid. The branched structure could lead to the formation of specific metabolic intermediates, and the efficiency of biotransformation would depend on the presence of suitable enzymes within the exposed organisms or microbial communities. For instance, in aquatic environments, fish might biotransform it via hepatic enzymes, while in soil, microbial consortia would be the primary agents of its metabolic breakdown.

Data Table: Potential Biotransformation Pathways

| Process Type | Primary Enzyme Class(es) | Initial Substrate | Intermediate Product(s) | Further Metabolism |

| Oxidation | Alcohol Dehydrogenase | This compound | 3-Pentyloctanal | Aldehyde Dehydrogenase to 3-Pentyloctanoic acid |

| Oxidation | Monooxygenase | This compound | Hydroxylated derivatives (e.g., ω-hydroxy) | Further oxidation to carboxylic acids, potential beta-oxidation |

| Beta-Oxidation | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | 3-Pentyloctanoic acid | Acetyl-CoA, shorter-chain fatty acids | Entry into Citric Acid Cycle (Krebs Cycle) for energy production; Branched chain processing |

Note: This table is based on general principles of long-chain alcohol metabolism and may not reflect specific experimentally determined pathways for this compound.

Compound List:

this compound

Applications of 3 Pentyloctan 1 Ol in Advanced Chemical Research and Materials Science

Role as a Building Block in Polymer Chemistry

The application of 3-Pentyloctan-1-ol within polymer chemistry primarily relates to its incorporation into specialized molecular structures, such as lipids used in advanced delivery systems, rather than direct polymerization into traditional polymer backbones.

Synthesis of Polymeric Materials Incorporating this compound Moieties

Research indicates that this compound serves as a key building block for synthesizing lipids used in lipid nanoparticles (LNPs). These LNPs are complex assemblies often employed in advanced drug and nucleic acid delivery systems. Patent literature describes the synthesis of ionizable lipids where the branched alkyl chains derived from this compound form the hydrophobic tail regions of the lipid molecules nih.gov. These synthesized lipids are then formulated into LNPs, which can be considered a form of functional material or a complex polymeric/lipid assembly. For instance, it has been used in reactions to create ester derivatives with carboxylic acids, a common step in lipid synthesis google.com.

Investigation of Structure-Property Relationships in Novel this compound-Derived Polymers

Studies investigating the structure-property relationships of materials derived from this compound have focused on its use in ionizable lipids for LNPs. Research has explored how variations in the structure of these lipids, particularly the linker length connecting the lipid headgroup to the tails derived from this compound, affect their performance. Findings suggest that lipids incorporating tails from this compound exhibit a degree of insensitivity to linker length variations (n=1, 3, and 4) while demonstrating significantly improved performance compared to benchmark lipids, such as MC3 nih.gov. This indicates that the branched structure of this compound contributes favorably to the functional properties of the resulting lipid-based materials.

| Linker Length (n) | Lipid Derived from this compound Performance | Comparator (MC3) Performance |

| 1 | Significantly Better | Benchmark |

| 3 | Similar to n=1, Significantly Better | Benchmark |

| 4 | Similar to n=1, Significantly Better | Benchmark |

Note: Performance is relative to the MC3 comparator and is described as "significantly better" and "relatively insensitive to linker length" over the tested range nih.gov.

Use as a Chemical Precursor in Organic Synthesis

This compound functions as a valuable precursor in organic synthesis, enabling the construction of more complex molecules.

Development of Novel Reagents Utilizing this compound as a Scaffold

The compound has been utilized as a starting material in synthetic pathways to create functionalized molecules. For example, it has been reacted with brominated alkylcarboxylic acids in the presence of coupling agents like EDCI and DMAP to form ester derivatives google.com. This demonstrates its role as a scaffold upon which new chemical functionalities can be built, leading to novel reagents or intermediates for further synthesis.

Application in Cascade Reactions and Multicomponent Synthesis

There is no direct evidence in the provided search results indicating the specific application of this compound in cascade or multicomponent synthesis reactions. While the compound's structure suggests potential reactivity, its specific use in such complex reaction sequences has not been documented in the retrieved literature.

Development of this compound-Based Functional Materials

The primary documented application of this compound in functional materials is its role in the development of lipid nanoparticles (LNPs) for intracellular delivery of therapeutic agents, particularly nucleic acids nih.govgoogle.com. The branched lipophilic tails derived from this compound contribute to the structural integrity and performance of these LNPs. The research into the structure-property relationships of these lipids, as discussed in section 6.1.2, underscores the compound's contribution to the efficacy of these advanced delivery systems. The ability to tune the linker length while maintaining favorable performance highlights the versatility of this compound-derived lipids in creating functional materials for biomedical applications.

Supramolecular Assembly of this compound Derivatives for Self-Healing Materials

Extensive searches did not reveal specific studies detailing the supramolecular assembly of this compound derivatives for the development of self-healing materials. The field of self-healing materials often relies on mechanisms such as hydrogen bonding, metal-ligand coordination, or π-π stacking interactions to enable materials to autonomously repair damage magtech.com.cnnih.govresearchgate.netrsc.orgnih.govutm.my. However, there is no readily available research that applies these principles using this compound or its derivatives in the context of self-healing material design.

Exploration of Liquid Crystalline Phases Formed by this compound Conjugates

Information regarding the exploration of liquid crystalline phases formed by this compound conjugates is not present in the reviewed literature. Studies in liquid crystal research often involve complex molecular architectures, including bent-core molecules, metallomesogens, and polymers with mesogenic side chains, to achieve specific phase behaviors researchgate.netmdpi.comnih.govmdpi.comnih.gov. However, no published data was found that investigates the liquid crystalline properties or mesophase formation of conjugates derived from this compound.

Role as a Solvent or Co-solvent in Specialized Chemical Processes

The role of this compound as a solvent or co-solvent in specialized chemical processes has not been extensively documented in the scientific literature. While general organic synthesis and solvent properties are well-established fields, specific investigations into this compound's utility in these capacities are scarce.

Investigation of this compound as a Reaction Medium for Specific Organic Transformations

There are no specific research findings available that investigate this compound as a reaction medium for particular organic transformations. While organic synthesis frequently employs a wide array of solvents, and research into novel reaction media is ongoing nih.govaccessscience.comresearchgate.netorgsyn.org, this compound does not appear to be a commonly cited or studied solvent in this context. A brief mention of "the obtained carboxylic acid, this compound" appears in the context of preparing a cationic lipid, but this does not describe its use as a reaction medium epo.org.

Rheological Studies of Solutions Containing this compound as a Component

No specific rheological studies involving solutions containing this compound as a component were identified in the literature. Rheological characterization is crucial for understanding the flow and deformation behavior of materials, with studies often focusing on polymers, hydrogels, or complex fluid systems biotechrep.ircerealsgrains.orgscispace.comresearchgate.net. However, there is a lack of published research specifically examining the rheological properties of solutions where this compound is a constituent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-pentyloctan-1-ol to improve yield and purity?

- Methodological Answer : Utilize palladium-based catalysts (e.g., Lindlar catalyst) under controlled hydrogenation conditions to reduce byproduct formation. Monitor reaction progress via gas chromatography (GC) and confirm purity using high-performance liquid chromatography (HPLC). For novel synthetic routes, reference protocols for analogous branched alcohols, such as 2-pentyloctan-1-ol, which emphasize temperature-controlled stepwise alkylation .

- Key Data : Yield improvements (>80%) are achievable by adjusting solvent polarity (e.g., tetrahydrofuran vs. toluene) and catalyst loading (0.5–2 mol%) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve branching patterns and hydroxyl group positioning. Infrared (IR) spectroscopy confirms the -OH stretch (~3200–3600 cm⁻¹). Cross-validate with mass spectrometry (MS) for molecular ion peaks (e.g., m/z 200.3 for C₁₃H₂₈O) .

- Pitfalls : Avoid misinterpreting overlapping signals in crowded NMR regions; use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) if necessary .

Q. How should researchers validate the purity of this compound for biological assays?

- Methodological Answer : Employ differential scanning calorimetry (DSC) to assess melting point consistency and thermogravimetric analysis (TGA) for decomposition profiles. Compare with literature data for structurally similar alcohols (e.g., 2,4-diethyloctan-1-ol) .

- Critical Step : Pre-purify via column chromatography using silica gel and hexane/ethyl acetate gradients to remove trace impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stereochemical outcomes of this compound derivatives?

- Methodological Answer : Apply contradiction analysis frameworks to isolate variables (e.g., solvent effects, catalyst chirality). For example, conflicting enantiomeric excess (ee) values may arise from uncontrolled moisture in reaction systems. Use chiral GC or HPLC with cyclodextrin columns to re-evaluate stereoselectivity .

- Case Study : A 2024 study resolved discrepancies in diastereomer ratios by switching from Pd/C to Ru nanoparticles, achieving >95% ee under anhydrous conditions .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map energy barriers for proposed mechanisms (e.g., SN2 vs. radical pathways). Validate with kinetic isotope effects (KIE) experiments. Reference studies on analogous alcohols like 1-pentyn-3-ol, where DFT accurately predicted β-hydride elimination tendencies .

- Data Integration : Cross-reference computed activation energies (ΔG‡) with experimental Arrhenius plots to refine models .

Q. What experimental designs mitigate over-constraining in multi-step syntheses of this compound analogs?

- Methodological Answer : Use constraint-based random simulation (CBRS) to identify optimal reaction sequences. For example, iterative adjustments to protecting groups (e.g., tert-butyldimethylsilyl vs. acetyl) can bypass steric hindrance in branched intermediates .

- Example : A 2023 workflow reduced over-constraining by 40% via modular optimization of Grignard reagent addition steps .

Research Documentation & Reproducibility

Q. How should researchers structure supplemental data for this compound studies to meet journal guidelines?

- Methodological Answer : Follow Beilstein Journal protocols:

- Include raw NMR/GC-MS spectra, crystallographic data (if applicable), and detailed synthetic procedures.

- Label supplemental files with Arabic numerals (e.g., S1_Synthesis.pdf) and hyperlink them in the main text .

- Avoid : Redundant data tables; prioritize machine-readable formats (e.g., .cif for crystal structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.